1-(2-chlorophenyl)-3-(2-furyl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
956751-80-7 |
|---|---|
Molecular Formula |
C13H10ClN3O |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-(furan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C13H10ClN3O/c14-9-4-1-2-5-11(9)17-13(15)8-10(16-17)12-6-3-7-18-12/h1-8H,15H2 |
InChI Key |
ZZYKNFVKWDKBOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=CO3)N)Cl |
Origin of Product |
United States |
Preparation Methods
Key Reaction Components
-
Hydrazine Source : 2-Chlorophenylhydrazine (introduces the 2-chlorophenyl group at position 1).
-
Diketone : A furyl-containing diketone (e.g., 2-furyl-1,3-diketone) to install the furyl group at position 3.
Reaction Mechanism
-
Condensation : 2-Chlorophenylhydrazine reacts with the diketone to form a hydrazone intermediate.
-
Cyclization : Intramolecular dehydration occurs to form the pyrazole ring, with the furyl group positioned at C3 and the 2-chlorophenyl group at N1.
Experimental Conditions
Advantages and Limitations
-
Advantages : Regioselective formation of the pyrazole ring; compatibility with diverse substituents.
-
Limitations : Moderate yields due to competing side reactions; require pure diketone precursors.
Acylation of Pyrazolones with Furoyl Chlorides
This method involves post-functionalization of a preformed pyrazolone intermediate to introduce the furyl group.
Synthetic Strategy
-
Pyrazolone Synthesis : Prepare a pyrazolone derivative with the 2-chlorophenyl group at N1.
-
Acylation : React the pyrazolone with 2-furoyl chloride in the presence of a base (e.g., Ca(OH)₂) to form the furyl-substituted product.
Example Protocol
-
Pyrazolone Preparation :
-
React 2-chlorophenylhydrazine with a diketone (e.g., 2,4-pentanedione) in ethanol.
-
Cyclize under acidic conditions to form 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-ol.
-
-
Acylation Step :
-
Dissolve the pyrazolone in dioxane and add Ca(OH)₂.
-
Slowly add 2-furoyl chloride; reflux for 1–2 hours.
-
Acidify with HCl and isolate the product.
-
Reaction Conditions
Key Observations
-
The acylation step is efficient, with minimal side reactions.
-
The furyl group is introduced at position 4 of the pyrazole ring, necessitating structural confirmation via X-ray diffraction.
Visible Light-Promoted Coupling Reactions
Modern methods employ photoredox catalysis to form complex heterocycles under mild conditions.
Reaction Design
-
Substrate : Use a pyrazolone derivative (e.g., 3-methyl-1-(2-chlorophenyl)-1H-pyrazol-5-ol).
-
Aldehyde : Introduce the furyl group via a furyl aldehyde.
-
Catalyst : Utilize a visible light source (e.g., blue LEDs) to drive the coupling.
Mechanistic Pathway
-
Oxidation : The pyrazolone is oxidized to a radical intermediate.
-
Coupling : The aldehyde radical adds to the pyrazole ring, forming a new C–C bond.
-
Reduction : The intermediate is reduced to yield the final product.
Optimized Conditions
Advantages
-
Sustainability : Avoids toxic reagents; uses renewable energy.
-
Functional Group Tolerance : Compatible with chloro and furyl groups.
Multi-Component Reactions (MCRs)
MCRs enable one-pot synthesis of complex molecules by combining three or more reactants.
Strategy for Pyrazole Synthesis
-
Reactants :
-
2-Chlorophenylhydrazine
-
2-Furoyl aldehyde
-
A diketone (e.g., 2,4-pentanedione)
-
-
Conditions :
-
Solvent: Acetic acid or ethanol.
-
Catalyst: None or Lewis acid (e.g., FeCl₃).
-
Reaction Pathway
-
Condensation : Hydrazine reacts with the diketone to form a hydrazone.
-
Cyclization : Intramolecular attack by the aldehyde forms the pyrazole ring.
-
Acylation : The furyl group is introduced via the aldehyde.
Example Protocol
-
Mix : Combine 2-chlorophenylhydrazine, 2-furoyl aldehyde, and 2,4-pentanedione in acetic acid.
-
Reflux : Heat at 80°C for 2 hours.
-
Isolation : Cool and filter the precipitate.
Performance Metrics
| Parameter | Value/Description | Reference |
|---|---|---|
| Yield | Moderate (40–50%) | |
| Purity | Requires recrystallization | |
| Scalability | Limited due to low solubility |
Catalytic Cross-Coupling Reactions
Palladium or copper catalysts can facilitate C–N or C–C bond formation, enabling regioselective synthesis.
Example: Suzuki-Miyaura Coupling
-
Substrate : 3-Bromo-1-(2-chlorophenyl)-1H-pyrazol-5-amine.
-
Reagent : 2-Furylboronic acid.
-
Catalyst : Pd(PPh₃)₄.
Reaction Setup
Mechanistic Insight
-
Oxidative Addition : Pd(0) → Pd(II) with the brominated pyrazole.
-
Transmetallation : Exchange with furylboronic acid.
-
Reductive Elimination : Forms the C–C bond.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Condensation | Regioselective, simple reagents | Moderate yields, side reactions | 30–50% |
| Acylation | High efficiency, clean product | Requires preformed pyrazolone | 60–70% |
| Visible Light | Sustainable, mild conditions | Limited substrate scope | 50–70% |
| Multi-Component | One-pot synthesis, atom economy | Low scalability | 40–50% |
| Cross-Coupling | High precision, regioselectivity | Expensive catalysts | 70–80% |
Chemical Reactions Analysis
1-(2-chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the furan ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated that the compound may have anti-inflammatory and anticancer properties, making it a subject of interest in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine
- Molecular Formula : C₁₀H₉F₂N₃
- Key Differences : Replaces the 2-chlorophenyl with a 2,4-difluorophenyl group and substitutes the 2-furyl with a methyl group.
- Impact: The fluorine atoms enhance electronegativity and metabolic stability, while the methyl group reduces steric hindrance.
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
- Molecular Formula : C₁₀H₁₀ClN₃
- Key Differences : Positions the chlorophenyl group at C3 instead of N1 and replaces the furyl with a methyl group.
- Impact : The altered substitution pattern may affect binding orientation in enzyme active sites. The absence of the furyl group reduces polarity, possibly lowering solubility .
1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
- Molecular Formula : C₁₀H₇ClF₃N₃
- Key Differences : Substitutes the 2-furyl group with a trifluoromethyl (CF₃) group.
- Impact : The CF₃ group is strongly electron-withdrawing, increasing acidity and chemical stability. However, its hydrophobicity may reduce aqueous solubility compared to the furyl-containing target compound .
1-[(3-Chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine
- Molecular Formula : C₁₄H₁₂ClN₃O
- Key Differences : Introduces a benzyl linker (3-chlorophenylmethyl) at N1.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | 273.72 | ~2.8 | 2-Chlorophenyl, 2-Furyl |
| 1-(2,4-Difluorophenyl)-3-methyl | 209.20 | ~2.1 | 2,4-Difluorophenyl, Methyl |
| 3-(4-Chlorophenyl)-1-methyl | 197.65 | ~2.5 | 4-Chlorophenyl, Methyl |
| 1-(2-Chlorophenyl)-3-CF₃ | 261.63 | ~3.4 | 2-Chlorophenyl, CF₃ |
| 1-[(3-Chlorophenyl)methyl]-3-furyl | 273.72 | ~3.1 | 3-Chlorophenylmethyl, 2-Furyl |
- Solubility : The 2-furyl group in the target compound enhances water solubility compared to CF₃- or methyl-substituted analogs.
- Metabolic Stability : Fluorinated derivatives (e.g., 2,4-difluorophenyl) exhibit slower oxidative metabolism due to fluorine’s electronegativity .
Biological Activity
1-(2-Chlorophenyl)-3-(2-furyl)-1H-pyrazol-5-amine, a compound belonging to the pyrazole class, has garnered attention due to its diverse biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a 2-chlorophenyl group and a 2-furyl group. Its structural formula can be represented as follows:
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazole compounds, including this compound, against several bacterial strains. The results indicated that this compound showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 24 |
| This compound | E. coli | 22 |
| Ciprofloxacin | Staphylococcus aureus | 26 |
| Ketoconazole | Candida albicans | 23 |
This table illustrates the compound's effectiveness compared to standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been explored. A study assessed its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound exhibited significant cytotoxicity with IC50 values lower than those of several reference drugs.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 15 | Doxorubicin: 20 |
| A549 | 18 | Cisplatin: 25 |
The data suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Activity
Additionally, the compound's anti-inflammatory properties were evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that it may have therapeutic potential in inflammatory diseases.
The biological activities of this compound are likely attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membrane integrity or inhibit essential metabolic pathways.
- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis via mitochondrial pathways and inhibits key signaling pathways involved in tumor growth.
- Anti-inflammatory Mechanism : The inhibition of NF-kB signaling pathway may play a crucial role in reducing inflammation.
Case Study 1: Antibacterial Efficacy
In a controlled study, researchers tested the antibacterial efficacy of the compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, validating its potential as a novel antibacterial agent.
Case Study 2: Cytotoxicity Profile
Another study focused on the cytotoxic profile of the compound in various cancer cell lines. The findings revealed that it effectively inhibited cell growth and induced apoptosis, making it a candidate for further development in cancer therapeutics.
Q & A
Q. What are the established synthetic pathways for 1-(2-chlorophenyl)-3-(2-furyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
The compound is synthesized via multi-component reactions using substituted phenylhydrazines and carbonyl precursors. Key parameters include solvent choice (e.g., DMSO for improved solubility), temperature control (e.g., 343 K for cyclization), and catalysts (e.g., lithium hydroxide for nucleophilic substitution). Yields up to 73.95% are achievable with stepwise purification, such as recrystallization from ethanol/acetone mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- 1H/13C NMR : Identifies amine (-NH2) and aromatic proton environments.
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., C13H10ClN3O, MW 259.69) .
- X-ray Crystallography : Resolves dihedral angles (e.g., 74.03° between aromatic rings) and intramolecular hydrogen bonds (N–H⋯O), crucial for understanding conformational stability .
Q. What in vitro assays are recommended for preliminary biological screening?
- Anticancer : Cell viability assays (e.g., MTT) against cancer cell lines.
- Anti-inflammatory : COX-1/COX-2 inhibition studies.
- Antimicrobial : Minimum inhibitory concentration (MIC) assays. Structural analogs show activity modulated by substituent positions (e.g., 4-chlorophenyl vs. 2-chlorophenyl derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance bioactivity?
Systematic substitution of the chlorophenyl (e.g., 2- vs. 4-position) or furyl groups (e.g., 5-ethylthiophen derivatives) can improve target affinity. For example, replacing chlorine with fluorine may alter electronic properties and metabolic stability .
Q. How should discrepancies in reported biological efficacy be addressed?
- Standardize Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.
- Purity Verification : Employ HPLC (≥98% purity) or LC-MS to exclude impurities affecting results .
- Replicate Studies : Cross-validate findings in independent labs under controlled conditions.
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?
- Molecular Docking : Predict binding modes using InChI key (e.g., WCCFYIUYTAJWFD-UHFFFAOYSA-N) to model interactions with enzymes like kinases .
- Hydrogen Bond Analysis : X-ray data (e.g., N–H⋯O bonds) reveal critical interactions for target engagement .
Q. How do computational models guide physicochemical property prediction?
- LogP/Solubility : Tools like PubChem (CID 1154567-07-3) estimate partition coefficients and solubility for pharmacokinetic profiling.
- DFT Calculations : Predict reactive sites (e.g., pyrazole C-4 position) for derivatization .
Q. Which advanced analytical methods ensure compound stability in pharmacological studies?
- Stability Testing : Monitor degradation under humidity (40–75% RH) and temperature (25–40°C).
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions.
- High-Resolution LC-MS : Detects trace impurities (<0.1%) in bulk samples .
Key Considerations for Researchers
- Synthetic Optimization : Prioritize solvent polarity and catalyst selection to reduce byproducts.
- Biological Replication : Address assay variability by adhering to OECD guidelines for in vitro testing.
- Data Transparency : Publish raw spectral data (e.g., NMR peaks, XRD parameters) to facilitate peer validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
